Cuscutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

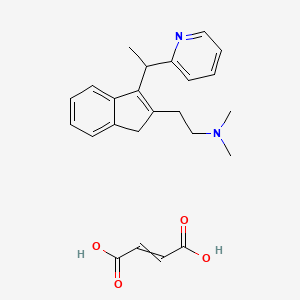

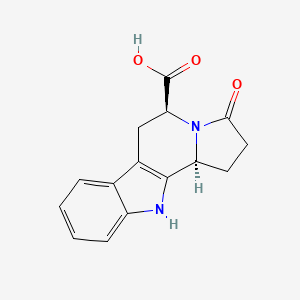

La Cuscutamine es un alcaloide indolo[2,3-α]quinolizínico derivado del aminoácido L-triptófano. Se aísla del género Cuscuta, una división de la familia de las campanillas Convolvulaceae, que consta de más de 200 especies de plantas parásitas con forma de enredadera . La this compound y sus isómeros estereoisómeros poseen unidades de γ-aminobutirato y triptófano fusionadas y restringidas conformacionalmente, lo que los hace interesantes por su posible papel en la modulación selectiva de los procesos neurológicos a través de los receptores GABA y/o serotonina .

Métodos De Preparación

La Cuscutamine se puede sintetizar mediante una reacción de Pictet-Spengler intramolecular diastereoselectiva mediada por iones acil-iminium. Esta estrategia sintética proporciona una ruta directa a (11S, 13R)-Cuscutamine en solo tres pasos con un rendimiento global del 56% y una relación enantiomérica del 88% . La diastereoselectividad de la reacción es consistente con estudios previos que proceden a través de estados de transición más plegados, revelando la importancia de las contribuciones estéricas a la diastereoselectividad observada .

Análisis De Reacciones Químicas

La Cuscutamine sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. La reacción de Pictet-Spengler, que se utiliza en su síntesis, implica la formación de un nuevo enlace carbono-nitrógeno mediante la reacción de un aldehído o cetona con una amina . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen iones acil-iminium y condiciones diastereoselectivas para lograr altos rendimientos y relaciones enantioméricas . Los principales productos formados a partir de estas reacciones son los isómeros estereoisómeros de la this compound, siendo (11S, 13R)-Cuscutamine el isómero estereoisómero más abundante cuando se aísla del extracto de Cuscuta auralis .

Aplicaciones Científicas De Investigación

La Cuscutamine ha sido investigada por su posible papel en la modulación selectiva de los procesos neurológicos a través de los receptores GABA y/o serotonina . Esto la hace interesante en los campos de la química, la biología, la medicina y la industria. En la medicina herbal tradicional, los extractos de plantas Cuscuta, que contienen this compound, se han utilizado como tónico .

Mecanismo De Acción

El mecanismo por el cual la Cuscutamine ejerce sus efectos implica su interacción con los receptores GABA y/o serotonina . Estos receptores forman parte de la familia GPCR y desempeñan un papel crucial en los procesos neurológicos. Las unidades de γ-aminobutirato y triptófano fusionadas y restringidas conformacionalmente de la this compound le permiten modular selectivamente estos receptores, lo que puede influir en las vías y procesos neurológicos .

Comparación Con Compuestos Similares

La Cuscutamine es estructuralmente similar a los alcaloides de la vinca, que también se derivan del aminoácido L-triptófano y poseen un núcleo indolo[2,3-α]quinolizínico . Las unidades de γ-aminobutirato y triptófano fusionadas y restringidas conformacionalmente de la this compound la diferencian de otros compuestos similares . Los isómeros estereoisómeros de la this compound, como (11S, 13R)-Cuscutamine y (11S, 13S)-Cuscutamine, también contribuyen a su singularidad .

Propiedades

Número CAS |

122170-93-8 |

|---|---|

Fórmula molecular |

C15H14N2O3 |

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

(5S,11bS)-3-oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid |

InChI |

InChI=1S/C15H14N2O3/c18-13-6-5-11-14-9(7-12(15(19)20)17(11)13)8-3-1-2-4-10(8)16-14/h1-4,11-12,16H,5-7H2,(H,19,20)/t11-,12-/m0/s1 |

Clave InChI |

NVWTUEWEKRBVPS-RYUDHWBXSA-N |

SMILES isomérico |

C1CC(=O)N2[C@@H]1C3=C(C[C@H]2C(=O)O)C4=CC=CC=C4N3 |

SMILES canónico |

C1CC(=O)N2C1C3=C(CC2C(=O)O)C4=CC=CC=C4N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)

![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)

![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)

![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)

![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)